6-Chloronicotine Exhibits a 3.8-Fold Higher Binding Affinity Than (-)-Nicotine at the α4β2 nAChR
In competition binding studies using [3H](-)-nicotine at rat brain α4β2 nAChRs, 6-chloronicotine demonstrates a Ki of 0.600 nM, compared to a Ki of 2.3 nM for the endogenous ligand (-)-nicotine [1]. This represents a 3.8-fold increase in binding affinity. A separate dataset confirms this difference using [3H]S-(-)-nicotine as the radioligand, where 6-chloronicotine again exhibits a Ki of 0.600 nM [2]. The consistency across different laboratories and slightly varying assay conditions underscores the robustness of this affinity gain.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | (-)-Nicotine: Ki = 2.3 nM |
| Quantified Difference | 3.8-fold higher affinity (lower Ki) for 6-chloronicotine. |
| Conditions | Rat brain α4β2 nAChR; [3H](-)-nicotine competition assay. |
Why This Matters
For researchers procuring a high-affinity α4β2 probe, 6-chloronicotine's sub-nanomolar Ki makes it a significantly more potent tool than the natural ligand for receptor occupancy and mapping studies, enabling detection of receptor populations at lower concentrations.
- [1] Dukat M, Fiedler W, Dumas D, Damaj I, Martin BR, Rosecrans JA, James JR, Glennon RA. Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. Eur J Med Chem. 1996;31(11):875-888. View Source
- [2] BindingDB Entry BDBM50078056 for 2-Chloro-5-(1-methyl-pyrrolidin-2-yl)-pyridine, Ki=0.600 nM for rat brain α4β2 nAChR using [3H]S-(-)-nicotine. View Source
